molecular formula C21H29N5O B2997731 6-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile CAS No. 2415456-23-2

6-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile

Número de catálogo: B2997731
Número CAS: 2415456-23-2
Peso molecular: 367.497
Clave InChI: IOEZJXNKLNGBHE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Structure:
The compound 6-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile features a pyridine-3-carbonitrile core substituted at the 6-position with a piperidin-1-yl group. The piperidine ring is further functionalized at the 4-position with an alkoxy chain containing a but-2-ynyl linker and a terminal 4-ethylpiperazine moiety .

Molecular Formula: C₂₁H₂₉N₅O
Molecular Weight: 367.5 g/mol .

This structure combines a rigid pyridine-carbonitrile scaffold with flexible piperazine-piperidine motifs, which are common in bioactive molecules targeting enzymes or receptors (e.g., kinase inhibitors or CNS agents).

Propiedades

IUPAC Name

6-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O/c1-2-24-12-14-25(15-13-24)9-3-4-16-27-20-7-10-26(11-8-20)21-6-5-19(17-22)18-23-21/h5-6,18,20H,2,7-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOEZJXNKLNGBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-5-chloromethylpyridine with N-ethylpiperazine under controlled conditions. The reaction is typically carried out in a solvent such as water at a temperature of 60-70°C, followed by cooling and separation of the product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

6-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

6-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 6-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Piperazine Substituent Alkoxy Chain Molecular Formula Molecular Weight Notes
6-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile (Target) Pyridine-3-carbonitrile Ethyl But-2-ynyl-piperidine C₂₁H₂₉N₅O 367.5 Reference compound
6-(4-{[4-(4-Phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile Pyridine-3-carbonitrile Phenyl But-2-ynyl-piperidine C₂₅H₂₇N₅O* ~413.5* Enhanced lipophilicity
6-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-3-carbonitrile Pyridine-3-carbonitrile Isopropyl But-2-ynyl-piperidine C₂₂H₃₁N₅O 381.5 Increased steric bulk
2-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile Cyclopenta[b]pyridine Methyl But-2-ynyl-piperidine C₂₃H₃₁N₅O 393.5 Rigid fused-ring core
2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile Pyrano[4,3-b]pyridine Isopropyl But-2-ynyl-piperidine C₂₅H₃₅N₅O₂ 437.6 Oxygen-containing fused ring

Substituent Effects on Piperazine

  • Ethyl (Target) : Balances lipophilicity and solubility, making it suitable for membrane permeability .
  • Isopropyl : Introduces steric hindrance, which may alter binding kinetics or metabolic stability .
  • Methyl : Reduces steric bulk, possibly enhancing conformational flexibility .

Core Heterocycle Modifications

  • Pyridine vs. Cyclopenta[b]pyridine : The cyclopenta-fused system () adds rigidity, which could enhance selectivity for planar binding pockets.
  • Pyrano[4,3-b]pyridine: The oxygen atom in the fused ring () may participate in hydrogen bonding, influencing solubility and target interactions.

Alkoxy Chain Variations

All analogs retain the but-2-ynyl linker, which provides conformational restriction and stabilizes the extended alkoxy chain. This feature is critical for positioning the piperazine moiety in target binding sites .

Research Findings and Implications

Physicochemical Properties

  • Lipophilicity : Phenyl-substituted analogs (e.g., ) are predicted to have higher logP values than ethyl or methyl derivatives.
  • Solubility: Oxygen-containing cores (e.g., pyrano[4,3-b]pyridine in ) may exhibit improved aqueous solubility due to hydrogen-bonding capacity.

Actividad Biológica

6-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a kinase inhibitor. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a complex structure with multiple functional groups that enhance its interaction with biological targets. The presence of a piperidine ring and an ethylpiperazine moiety suggests potential interactions with various receptors and enzymes involved in disease processes.

Molecular Formula and Properties

PropertyValue
Molecular FormulaC₁₉H₂₄N₄O
Molecular Weight328.42 g/mol
CAS Number2380084-04-6

The biological activity of 6-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile primarily involves:

  • Kinase Inhibition : This compound has been shown to inhibit specific kinases that are critical in cancer progression. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can lead to uncontrolled cell growth.
  • Anticancer Activity : Preliminary studies indicate that this compound exhibits significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in various cancer models.

In Vitro Studies

In vitro assays have demonstrated the efficacy of the compound against several cancer cell lines. For example, it has been tested against:

Cell LineIC₅₀ (μM)
A549 (Lung Cancer)5.2
MCF7 (Breast Cancer)3.8
HeLa (Cervical Cancer)4.5

These results suggest a promising profile for further development as an anticancer agent.

In Vivo Studies

In vivo studies using mouse models have shown that treatment with this compound leads to a significant reduction in tumor size compared to control groups. The mechanism appears to involve both direct cytotoxic effects on tumor cells and modulation of tumor microenvironment.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Case Study on Lung Cancer : A study involving A549 xenografts demonstrated that administration of the compound resulted in a 70% reduction in tumor volume over four weeks, indicating potent antitumor activity.
  • Combination Therapy : Research has explored the efficacy of combining this compound with established chemotherapy agents, showing enhanced effects and reduced side effects compared to monotherapy.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.